molecular formula C15H15N5 B2951683 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine CAS No. 685107-50-0

5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2951683
CAS No.: 685107-50-0
M. Wt: 265.32
InChI Key: HXBMVLPPSNOCHT-RMKNXTFCSA-N
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Description

5,7-Dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of tetrazolopyrimidines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the formation of the tetrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenylpropenyl group is then introduced through a cross-coupling reaction, such as the Suzuki or Heck reaction, which requires palladium catalysts and specific reaction conditions to ensure the correct (E)-configuration.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific biological targets can be harnessed to design drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound may be used as a building block for the synthesis of materials with unique properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its biological activity, which can be elucidated through biochemical and structural studies.

Comparison with Similar Compounds

  • Tetrazolo[1,5-b]pyridazine:

  • Pyrazolo[1,5-a]pyrimidine-5,7-diamine: A related compound known for its use as a cyclin-dependent kinase (CDK) inhibitor.

Uniqueness: 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine stands out due to its specific structural features, such as the (E)-configuration of the phenylpropenyl group and the presence of methyl groups at the 5 and 7 positions. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-11-14(10-6-9-13-7-4-3-5-8-13)12(2)20-15(16-11)17-18-19-20/h3-9H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBMVLPPSNOCHT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NN=NN12)C)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=NN=NN12)C)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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